molecular formula C11H14BrNO2 B14765749 [3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine

[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine

Cat. No.: B14765749
M. Wt: 272.14 g/mol
InChI Key: HNKQCMMRTNLUCR-UHFFFAOYSA-N
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Description

[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine is an organic compound characterized by the presence of a bromine atom, an oxolane ring, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine typically involves a multi-step process. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3-bromo-4-hydroxybenzaldehyde. This intermediate is then subjected to a nucleophilic substitution reaction with oxirane to form 3-bromo-4-(oxolan-3-yloxy)benzaldehyde. Finally, reductive amination of the aldehyde group with ammonia or an amine source yields this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylmethanamine.

    Substitution: Formation of various substituted phenylmethanamines.

Scientific Research Applications

[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. The bromine atom and oxolane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    [3-Bromo-4-(oxolan-3-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [3-Bromo-4-(oxolan-3-yloxy)phenyl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [3-Bromo-4-(oxolan-3-yloxy)phenyl]ethanamine: Similar structure with an ethylamine group instead of a methanamine group.

Uniqueness

[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine is unique due to the combination of its bromine atom, oxolane ring, and methanamine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

[3-bromo-4-(oxolan-3-yloxy)phenyl]methanamine

InChI

InChI=1S/C11H14BrNO2/c12-10-5-8(6-13)1-2-11(10)15-9-3-4-14-7-9/h1-2,5,9H,3-4,6-7,13H2

InChI Key

HNKQCMMRTNLUCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=C(C=C2)CN)Br

Origin of Product

United States

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